D-Ribose-1,2-13C2

Metabolic Flux Analysis Mass Spectrometry Stable Isotope Tracers

D-Ribose-1,2-13C2 (M+2) enables precise GC-MS tracking of non-oxidative pentose phosphate pathway activity. The 1,2-13C2 labeling generates a unique isotopologue distribution essential for resolving PPP branch contributions—unlike M+1 or M+5 variants. Supplied at ≥99% chemical purity and 99 atom% 13C isotopic enrichment. Ideal for cancer metabolism studies and stable isotope dilution assays.

Molecular Formula C5H10O5
Molecular Weight 152.12 g/mol
Cat. No. B12948102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-1,2-13C2
Molecular FormulaC5H10O5
Molecular Weight152.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1,3+1
InChIKeyPYMYPHUHKUWMLA-BZCPYFRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-[1,2-13C2]Ribose: Specifications and Core Procurement Data for Stable Isotope-Labeled Pentose


(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal, commercially designated D-Ribose-1,2-13C2 or D-[1,2-13C2]ribose, is a stable isotope-labeled analog of D-ribose with carbon-13 atoms incorporated at the C1 and C2 positions. This pentose monosaccharide serves as a metabolic tracer for elucidating carbon flux through the pentose phosphate pathway (PPP) and nucleic acid ribose biosynthesis [1]. The compound is supplied as a powder with an isotopic purity of 99 atom % 13C, a chemical purity ≥99% (HPLC), and a characteristic mass shift of M+2 relative to unlabeled D-ribose .

Why D-[1,2-13C2]Ribose Cannot Be Replaced with Other 13C-Ribose Analogs in Metabolic Flux Studies


Stable isotope-labeled D-ribose analogs are not functionally interchangeable. The specific position of 13C incorporation dictates the analytical signal (mass shift and fragmentation pattern) and the biological pathway information that can be resolved. Substituting D-[1,2-13C2]ribose with D-Ribose-2-13C (M+1) or D-Ribose-13C5 (M+5) alters the isotopologue distribution and may preclude the quantitative distinction between oxidative and non-oxidative pentose phosphate pathway (PPP) activity, a key objective of many metabolic flux studies . The M+2 signature of D-[1,2-13C2]ribose is essential for selective monitoring of the non-oxidative branch of the PPP, a feature not replicable with singly-labeled or uniformly-labeled variants [1].

Quantitative Differentiation of D-[1,2-13C2]Ribose Against Comparator 13C-Ribose Analogs


Mass Shift Differentiation: M+2 vs. M+1 and M+5 for GC-MS and LC-MS Quantification

D-[1,2-13C2]ribose provides a distinct M+2 mass shift (molecular weight 152.11 g/mol) compared to the M+1 shift of D-Ribose-2-13C (molecular weight 151.13 g/mol) and the M+5 shift of D-Ribose-13C5 (molecular weight 155.09 g/mol) [1]. This specific shift enables the selective monitoring of doubly-labeled [1,2-13C2]-D-ribose fragments by GC-MS, as demonstrated in studies quantifying non-oxidative pentose cycle activity [2].

Metabolic Flux Analysis Mass Spectrometry Stable Isotope Tracers

Isotopic Purity: 99 atom % 13C Specification Ensuring Reliable Tracer Quantification

D-[1,2-13C2]ribose is supplied with a certified isotopic purity of 99 atom % 13C, ensuring minimal interference from unlabeled species during mass spectrometry-based quantification . This purity is equivalent to that of D-Ribose-2-13C and D-Ribose-13C5, which are also specified at 99 atom % 13C [1]. However, the positional specificity of the 1,2-labeling is the critical differentiator.

Quality Control Isotope Dilution Metabolic Tracing

In Vivo Differentiation: 2.8- to 5.7-Fold Increase in [1,2-13C2]-D-Ribose in Tumor vs. Normal Tissue

In a rat model of DMBA-induced pancreatic tumors, selective GC-MS monitoring of [1,2-13C2]-D-ribose derived from [1,2-13C2]-D-glucose revealed a 2.8-, 2.9-, and 5.7-fold increase in the doubly-labeled ribose isotopologue in tumors compared to adjacent pancreas and liver [1]. In contrast, normal tissues predominantly produced [1-13C1]-D-ribose through the oxidative branch of the PPP, demonstrating that the [1,2-13C2] labeling pattern is a specific marker for non-oxidative PPP activity and pathological metabolic reprogramming [1].

Cancer Metabolism Pentose Phosphate Pathway GC-MS

Positional Specificity: Distinguishing Oxidative vs. Non-Oxidative PPP Flux Not Possible with Singly-Labeled Analogs

The positional incorporation of 13C at both C1 and C2 is required to distinguish ribose synthesized via the oxidative branch (yielding [1-13C1]-D-ribose) from that synthesized via the non-oxidative branch (yielding [1,2-13C2]-D-ribose) when using a [1,2-13C2]-D-glucose tracer [1]. Singly-labeled analogs such as D-Ribose-2-13C cannot provide this positional information and are thus unsuitable for experiments designed to quantify differential branch activity of the PPP [2].

Metabolic Flux Analysis Pentose Phosphate Pathway Isotopomer Analysis

Defined Research Applications for D-[1,2-13C2]Ribose Based on Validated Evidence


Quantification of Non-Oxidative Pentose Phosphate Pathway Activity in Cancer Models

D-[1,2-13C2]ribose, generated in vivo from [1,2-13C2]-D-glucose tracer, enables the selective GC-MS monitoring of non-oxidative PPP-derived ribose synthesis in tumor tissues. The 2.8- to 5.7-fold increase in doubly-labeled ribose in pancreatic tumors relative to normal tissue establishes this as a validated method for assessing metabolic reprogramming in cancer [1].

Metabolic Flux Analysis of Nucleotide Biosynthesis Pathways

The distinct M+2 mass shift of D-[1,2-13C2]ribose allows for precise isotopologue tracking when incorporated into nucleotides and RNA. This is essential for quantifying the relative contributions of oxidative and non-oxidative PPP branches to ribose synthesis under various physiological and pathological conditions [1].

Internal Standard for LC-MS/MS Quantitation of Ribose and Ribose-Containing Metabolites

With an isotopic purity of 99 atom % 13C and a defined M+2 mass shift, D-[1,2-13C2]ribose serves as an ideal internal standard for stable isotope dilution analysis of unlabeled ribose and ribose-derived compounds in complex biological matrices, ensuring accurate quantitation and correction for matrix effects .

Validation of Therapeutic Interventions Targeting PPP-Dependent Cancers

The ability to detect a 2.8- to 5.7-fold differential enrichment of [1,2-13C2]-D-ribose in tumors provides a quantitative pharmacodynamic biomarker for evaluating the efficacy of therapies designed to inhibit the non-oxidative PPP, a known vulnerability in certain cancers [1].

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